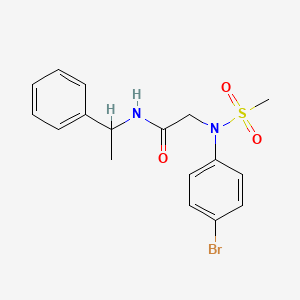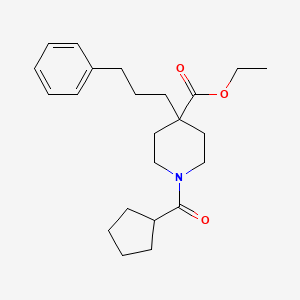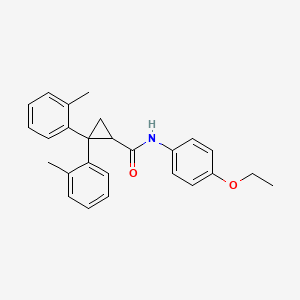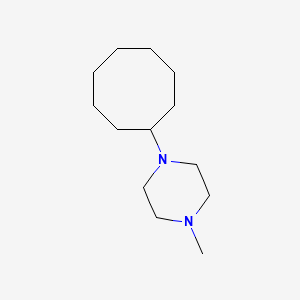
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide, also known as BMS-986205, is a small molecule inhibitor that has shown potential therapeutic effects in various diseases. It belongs to the class of drugs known as immune checkpoint inhibitors, which target the immune system to fight cancer and other diseases.
Wirkmechanismus
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide works by blocking the interaction between immune checkpoint proteins and their ligands, which leads to the activation of T-cells and other immune cells. This activation helps the immune system to fight cancer cells and other disease-causing agents.
Biochemical and Physiological Effects:
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the production of cytokines, such as interferon-gamma, which play a crucial role in activating the immune system. It has also been shown to decrease the production of regulatory T-cells, which suppress the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has several advantages for lab experiments, including its high potency and selectivity for immune checkpoint proteins. However, it also has some limitations, such as its low solubility and stability, which can affect its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for the research on N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide. One direction is to explore its potential therapeutic effects in combination with other immune checkpoint inhibitors or chemotherapy drugs. Another direction is to investigate its efficacy in different types of cancers and other diseases. Additionally, further studies are needed to understand the long-term safety and efficacy of N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide in humans.
Synthesemethoden
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of reagents such as bromobenzene, methylsulfonyl chloride, and N-phenylethylglycine.
Wissenschaftliche Forschungsanwendungen
N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)glycinamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, autoimmune diseases, and infectious diseases. It has been shown to inhibit the activity of immune checkpoint proteins, such as PD-1 and LAG-3, which play a crucial role in regulating the immune response.
Eigenschaften
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-13(14-6-4-3-5-7-14)19-17(21)12-20(24(2,22)23)16-10-8-15(18)9-11-16/h3-11,13H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCYDYFADBWGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>61.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644480 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(4-Bromo-phenyl)-methanesulfonyl-amino]-N-(1-phenyl-ethyl)-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5038734.png)
![4-[(2R*,3R*)-2-hydroxy-1'-(2-pyrazinyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-1,4-diazepan-2-one](/img/structure/B5038741.png)

![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5038769.png)
![N-(3-{N-[(8-chloro-2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B5038771.png)
![3-bromo-4-methoxy-N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5038775.png)
![ethyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5038779.png)
![1-(2-chloro-4-nitrophenyl)-4-[5-(4-chlorophenyl)-2-furoyl]piperazine](/img/structure/B5038780.png)


![N-cyclobutyl-N'-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5038796.png)
![5-[(4-acetylphenoxy)methyl]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5038799.png)

